molecular formula C13H15NO2 B1323076 1-(2-Butyl-1,3-benzoxazol-7-yl)-1-ethanone CAS No. 952182-90-0

1-(2-Butyl-1,3-benzoxazol-7-yl)-1-ethanone

Cat. No.: B1323076
CAS No.: 952182-90-0
M. Wt: 217.26 g/mol
InChI Key: SJJLPAXTCWAKKY-UHFFFAOYSA-N
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Description

1-(2-Butyl-1,3-benzoxazol-7-yl)-1-ethanone is a benzoxazole derivative featuring a butyl group at the 2-position of the benzoxazole ring and an acetyl group at the 7-position. Benzoxazoles are heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and electronic properties.

Properties

IUPAC Name

1-(2-butyl-1,3-benzoxazol-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-4-8-12-14-11-7-5-6-10(9(2)15)13(11)16-12/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJLPAXTCWAKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC(=C2O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297929
Record name 1-(2-Butyl-7-benzoxazolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-90-0
Record name 1-(2-Butyl-7-benzoxazolyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Butyl-7-benzoxazolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butyl-1,3-benzoxazol-7-yl)-1-ethanone typically involves the condensation of 2-aminophenol with butyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Butyl-1,3-benzoxazol-7-yl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted benzoxazole derivatives.

Scientific Research Applications

1-(2-Butyl-1,3-benzoxazol-7-yl)-1-ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Butyl-1,3-benzoxazol-7-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physical and Chemical Properties

  • Lipophilicity : The butyl group increases hydrophobicity (logP estimated >2.5) compared to methyl (logP ~1.8) and ethyl (logP ~2.1), enhancing membrane permeability but reducing aqueous solubility.
  • Melting Points : Longer alkyl chains typically lower melting points. The methyl analog may exhibit a higher melting point (~150–160°C) due to stronger intermolecular forces, while the butyl variant is expected to be liquid or semi-solid at room temperature.

Biological Activity

1-(2-Butyl-1,3-benzoxazol-7-yl)-1-ethanone is a compound characterized by its unique benzoxazole structure, which has been associated with various biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

  • Chemical Formula : C₁₃H₁₅NO₂
  • Molecular Weight : 217.26 g/mol

The benzoxazole moiety is significant in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors, making it a compound of interest for therapeutic applications.

Antimicrobial Activity

Research has shown that compounds containing benzoxazole rings exhibit varying degrees of antimicrobial activity. For instance, studies indicate that derivatives of benzoxazole can selectively act against Gram-positive bacteria, such as Bacillus subtilis, while also showing antifungal properties against pathogens like Candida albicans.

CompoundActivity TypeMIC (μg/ml)
This compoundAntimicrobialTBD
2-AminobenzoxazoleAntimicrobial250 - 7.81
3-(2-benzoxazol-5-yl)alanine derivativesAntifungalTBD

The minimum inhibitory concentrations (MIC) for these compounds suggest their potential utility in developing new antimicrobial agents.

Anticancer Activity

Benzoxazole derivatives have been extensively studied for their cytotoxic effects on various cancer cell lines. For example, a range of studies has demonstrated that certain benzoxazole compounds exhibit selective toxicity against cancer cells while sparing normal cells.

Case Studies:

  • Cytotoxicity in Cancer Cells :
    • Compounds were tested on breast cancer cell lines (MCF-7, MDA-MB-231) and showed significant cytotoxic effects.
    • The structure–activity relationship (SAR) established that specific substituents on the benzoxazole ring enhanced anticancer activity.
  • Mechanism of Action :
    • The mechanism may involve DNA intercalation, leading to disruption of replication processes in cancer cells.
    • Further research is needed to elucidate the precise pathways involved.

Enzyme Inhibition

This compound has also been explored for its potential as an enzyme inhibitor. The compound may interact with various enzymes, altering their activity and potentially serving as a lead for drug development targeting specific diseases.

Applications in Research :
The compound is utilized in proteomics research and as a fluorescent probe for detecting biological molecules, indicating its versatility beyond antimicrobial and anticancer applications.

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